![molecular formula C6H12O3 B2468263 Ethyl 3-hydroxy-2-methylpropanoate CAS No. 89534-52-1](/img/structure/B2468263.png)
Ethyl 3-hydroxy-2-methylpropanoate
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Overview
Description
Ethyl 3-hydroxy-2-methylpropanoate is a chemical compound with the molecular formula C6H12O3 . It contains a total of 20 bonds, including 8 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .
Synthesis Analysis
The synthesis of Ethyl 3-hydroxy-2-methylpropanoate involves the use of magnesium and zinc derivatives . The preparation, single crystal, and molecular structures of the compounds are described in detail in the referenced paper .Molecular Structure Analysis
The molecular structure of Ethyl 3-hydroxy-2-methylpropanoate includes five coordinate Mg 2+ ions that may be considered as derived from a trigonal bipyramid where the chelating BDI and OCMe 2 COOEt ligands span equatorial-axial sites .Chemical Reactions Analysis
The chemical reactions of Ethyl 3-hydroxy-2-methylpropanoate involve the initiation and sustainment of the living polymerization of lactide (L - or rac -LA) but not the ring-opening polymerization of ε-caprolactone .Physical And Chemical Properties Analysis
Ethyl 3-hydroxy-2-methylpropanoate has a molecular weight of 132.16 . It is a liquid at room temperature and is stored at -10 degrees Celsius .Scientific Research Applications
Ultrasound in Enzymatic Resolution
Ethyl 3-hydroxy-2-methylpropanoate has been studied in the context of enzymatic hydrolysis. The use of ultrasound baths, combined with certain enzymes, can decrease the reaction time of this hydrolysis without significantly altering the yield or enantiomeric excess of the reaction products (Ribeiro, Passaroto, & Brenelli, 2001).
Blaise Rearrangement
This chemical has been used in the formation of cyclopropane derivatives via the Blaise rearrangement. The heating of certain tosylates results in the formation of ethyl 1-methyl-2-phenyl- and 1,2-dimethyl-3-phenylcyclopropanecarboxylates (Abe & Suehiro, 1982).
Antibiotic Precursor Synthesis
Ethyl 3-hydroxy-2-methylpropanoate has been used as a precursor in the synthesis of 1β-methylcarbapenem antibiotics. A chelation-controlled aldol reaction of related compounds has been a key step in this synthesis (Shirai & Nakai, 1989).
Wine Sensory Evaluation
In the wine industry, ethyl 2-hydroxy-3-methylbutanoate, a related compound, has been studied for its chemical and sensory characteristics. It was identified as a potential marker of lactic acid bacteria esterase activity and has been found in various wines (Gammacurta et al., 2018).
Substituted Ester Formation in Red Wine
The formation of substituted esters, including ethyl 3-hydroxy-2-methylpropanoate, in red wine has been quantitatively analyzed. A new method was developed for this purpose, providing insights into the correlation between wine age and ester levels (Lytra et al., 2017).
Chemical Synthesis and Drug Potential
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate has been synthesized and studied for its potential as an analgesic and antidyslipidemic agent. Its synthesis and characterization were crucial in exploring its bioactivity (Navarrete-Vázquez et al., 2011).
Ethylene Oxide Hydroesterification
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo claisen condensation reactions . This involves enolate formation, nucleophilic reaction, and removal of leaving group .
Biochemical Pathways
It’s known that similar compounds, such as alkylated ethyl esters, result from the esterification of ethanol and alkyl acid derived from the ehrlich pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-hydroxy-2-methylpropanoate. For instance, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling this compound .
Safety and Hazards
Ethyl 3-hydroxy-2-methylpropanoate is classified under GHS07. It is a highly flammable liquid and vapor. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
ethyl 3-hydroxy-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-3-9-6(8)5(2)4-7/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKZIPLLOLLLPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-hydroxy-2-methylpropanoate |
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